molecular formula C16H11N3O4 B5911841 2-cyano-N-(4-hydroxyphenyl)-3-(4-nitrophenyl)acrylamide

2-cyano-N-(4-hydroxyphenyl)-3-(4-nitrophenyl)acrylamide

Cat. No. B5911841
M. Wt: 309.28 g/mol
InChI Key: IXGODEXWRNIIAD-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-N-(4-hydroxyphenyl)-3-(4-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of acrylamides and is known for its unique properties, which make it a valuable research tool.

Mechanism of Action

The mechanism of action of 2-cyano-N-(4-hydroxyphenyl)-3-(4-nitrophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of enzymes through the formation of covalent bonds with the active site residues. The cyano group in the molecule is thought to play a crucial role in the inhibition process by forming a covalent bond with the thiol group of cysteine residues in the enzyme.
Biochemical and Physiological Effects:
2-cyano-N-(4-hydroxyphenyl)-3-(4-nitrophenyl)acrylamide has been shown to have biochemical and physiological effects in various studies. In vitro studies have demonstrated its inhibitory effects on certain enzymes, including acetylcholinesterase and tyrosinase. In vivo studies have shown that it can reduce inflammation and oxidative stress in animal models of disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-cyano-N-(4-hydroxyphenyl)-3-(4-nitrophenyl)acrylamide in lab experiments include its high purity, stability, and specificity towards certain enzymes. However, its limitations include its relatively high cost and limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 2-cyano-N-(4-hydroxyphenyl)-3-(4-nitrophenyl)acrylamide. One direction is to explore its potential as a lead compound for the development of new drugs. Another direction is to investigate its use as a probe for studying protein structure and function. Additionally, there is potential for the synthesis of new materials using this compound as a building block. Finally, further studies are needed to elucidate its mechanism of action and to better understand its biochemical and physiological effects.

Synthesis Methods

The synthesis of 2-cyano-N-(4-hydroxyphenyl)-3-(4-nitrophenyl)acrylamide involves the reaction between 4-nitrophenylacetic acid and 4-hydroxyphenylacetonitrile in the presence of a base. The reaction is carried out in a solvent such as acetic acid or ethanol, and the product is obtained after purification through recrystallization. The yield of the product varies depending on the reaction conditions, but it can be optimized by adjusting the reaction time, temperature, and concentration of reagents.

Scientific Research Applications

2-cyano-N-(4-hydroxyphenyl)-3-(4-nitrophenyl)acrylamide has been used in various scientific research applications, including drug discovery, biochemistry, and materials science. In drug discovery, this compound has been shown to inhibit the activity of certain enzymes, making it a potential lead compound for the development of new drugs. In biochemistry, it has been used as a probe to study the structure and function of proteins. In materials science, it has been used as a building block for the synthesis of functional materials such as polymers and nanoparticles.

properties

IUPAC Name

(Z)-2-cyano-N-(4-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O4/c17-10-12(9-11-1-5-14(6-2-11)19(22)23)16(21)18-13-3-7-15(20)8-4-13/h1-9,20H,(H,18,21)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGODEXWRNIIAD-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-cyano-N-(4-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-enamide

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